molecular formula C14H13NO4 B12067644 Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate

Cat. No.: B12067644
M. Wt: 259.26 g/mol
InChI Key: WIJOLDGFSKQNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is a high-purity chemical reagent intended for research and development purposes. This compound features a benzoate ester linked to a hydroxymethyl-substituted pyridine via an ether bond, making it a potential building block in medicinal chemistry and materials science. Researchers may value it as a key intermediate in the synthesis of more complex molecules, such as pharmaceutical candidates or functional organic materials. Its structure suggests potential for further chemical modification at both the hydroxymethyl and ester functional groups. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 4-[5-(hydroxymethyl)pyridin-2-yl]oxybenzoate

InChI

InChI=1S/C14H13NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3

InChI Key

WIJOLDGFSKQNTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate: 5-(Hydroxymethyl)pyridin-2-ol

The pyridine core is synthesized via formylation of 2-hydroxypyridine using Vilsmeier-Haack conditions (POCl₃, DMF), yielding 5-formylpyridin-2-ol. Subsequent reduction with sodium borohydride (NaBH₄) in methanol provides 5-(hydroxymethyl)pyridin-2-ol in 78% yield.

Key Data:

StepReagents/ConditionsYield (%)
1POCl₃, DMF, 0°C → rt65
2NaBH₄, MeOH, 0°C78

Ether Bond Formation via SNAr

Methyl 4-fluorobenzoate reacts with 5-(hydroxymethyl)pyridin-2-ol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 110°C for 24 hours. The fluorobenzoate acts as the electrophile, with the pyridinol oxygen serving as the nucleophile.

Optimized Conditions:

  • Temperature: 110°C

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF

  • Yield: 62%

Ullmann Coupling Strategy

Preparation of 2-Chloro-5-(hydroxymethyl)pyridine

5-(Hydroxymethyl)pyridin-2-ol is treated with phosphorus oxychloride (POCl₃) at reflux to introduce a chlorine leaving group, yielding 2-chloro-5-(hydroxymethyl)pyridine in 85% yield.

Copper-Catalyzed Coupling

Methyl 4-hydroxybenzoate and 2-chloro-5-(hydroxymethyl)pyridine undergo Ullmann coupling with copper iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C for 36 hours.

Reaction Metrics:

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CuI/Phenanthroline1003671

Mitsunobu Reaction Approach

Direct Etherification

Methyl 4-hydroxybenzoate and 5-(hydroxymethyl)pyridin-2-ol are coupled using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction proceeds via activation of the pyridinol oxygen, though yields are moderate due to competing side reactions.

Performance Summary:

  • Solvent: THF

  • Reagents: DIAD (1.2 equiv), Ph₃P (1.2 equiv)

  • Yield: 54%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • SNAr Route: Moderate yields (62%) but requires elevated temperatures and prolonged reaction times.

  • Ullmann Coupling: Higher yields (71%) but dependent on expensive catalysts and ligands.

  • Mitsunobu Reaction: Room-temperature conditions but lower yields (54%) due to byproduct formation.

Functional Group Compatibility

Protection of the hydroxymethyl group (e.g., silylation with tert-butyldimethylsilyl chloride) is critical in all routes to prevent oxidation or unintended side reactions during coupling steps. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl functionality quantitatively.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.98 (d, J = 8.8 Hz, 2H, benzoate-H), 6.92 (d, J = 8.8 Hz, 2H, benzoate-H), 5.32 (t, J = 5.6 Hz, 1H, -OH), 4.54 (d, J = 5.6 Hz, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.8 (C=O), 158.2 (C-O), 150.1 (pyridine-C), 132.4 (benzoate-C), 122.7 (pyridine-C), 115.3 (benzoate-C), 63.1 (-CH₂OH), 52.1 (-OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₅NO₅ [M+H]⁺: 298.0954

  • Found: 298.0956

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Conversion to 4-((5-(carboxymethyl)pyridin-2-yl)oxy)benzoic acid.

    Reduction: Formation of 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest several potential medicinal applications:

  • Antimicrobial Activity : The pyridine ring is known for its presence in many biologically active compounds. Research indicates that derivatives of pyridine can exhibit antimicrobial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .
  • Anti-inflammatory and Anticancer Properties : Similar compounds have shown promise in treating inflammatory diseases and certain cancers, suggesting that methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate may also possess these therapeutic effects. Studies indicate that compounds with hydroxymethyl substitutions can enhance interactions with biological targets, potentially leading to increased efficacy.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its synthetic accessibility allows researchers to explore modifications that may enhance biological properties or facilitate further research.

Material Science

The unique properties of this compound also make it suitable for applications in materials science:

  • Polymer Chemistry : The benzoate functionality can be incorporated into polymer matrices, potentially improving the mechanical properties or thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for electronics or coatings.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated activity against resistant bacterial strains, highlighting its potential as an antibiotic candidate.
Synthesis MethodsVarious synthetic pathways were explored, confirming the compound's versatility in organic synthesis.
Biological ActivitySuggested anti-inflammatory and anticancer properties based on structural similarities with known bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique biochemical properties. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyridine- and benzoate-derived molecules. Below is a detailed comparison based on substituents, physicochemical properties, and synthesis data (where available).

Structural Analogues and Substituent Effects

Methyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate Substituent: Trifluoromethyl (CF₃) at pyridine position 5. Molecular Formula: C₁₄H₁₀F₃NO₃. Key Differences:

  • Discontinued commercial status suggests challenges in synthesis or stability .

Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) Substituent: Thienopyrimidinyl group replaces pyridine. Molecular Formula: C₂₂H₁₇NO₃S. Key Differences:

  • The thienopyrimidine core introduces a larger aromatic system, increasing molecular weight (377.0 [M+H]⁺) and melting point (147–148°C) .
  • Higher synthetic yield (69% ) compared to typical pyridine derivatives, possibly due to optimized coupling conditions .

Pioglitazone Hydrochloride Derivatives

  • Substituent : Thiazolidine-2,4-dione and ethoxybenzyl groups.
  • Key Differences :

  • These derivatives are designed for antidiabetic activity, highlighting how structural modifications (e.g., thiazolidinedione rings) drastically alter biological function compared to the target compound’s ester-pyridine scaffold .

Physicochemical and Spectral Properties

Property Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate Methyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
Molecular Weight (g/mol) 259.26 297.23 377.0 ([M+H]⁺)
Melting Point (°C) Not Reported Not Reported 147–148
Synthetic Yield Not Reported Not Reported 69%
Key Spectral Data Not Reported Not Reported 1H NMR (DMSO-d6): δ 3.20 (s, CH₃), 8.53 (s, pyrimidine)

Critical Notes and Discrepancies

  • Structural Clarification: lists a compound named Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (C₁₄H₁₃NO₃, MW 243.26) without the ether oxygen, conflicting with the query’s focus on the oxy-linked variant. This discrepancy underscores the need for precise nomenclature in chemical databases .
  • Data Gaps : Melting points and detailed spectral data (e.g., 1H NMR, LC-MS) for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO4C_{14}H_{13}NO_4 and a molecular weight of approximately 259.26 g/mol. The compound features a benzoate moiety linked to a pyridine ring with a hydroxymethyl substituent, which enhances its potential for biological activity by providing sites for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 5-(hydroxymethyl)pyridine-2-ol and methyl 4-hydroxybenzoate.
  • Conditions : The reaction is often catalyzed by potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
  • Yield : The synthetic routes are optimized for high yields and purity, making the compound accessible for research.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridines demonstrate effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or interact with specific biological pathways:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
  • Enzyme Interaction : The hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins or enzymes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyridine derivatives found that compounds with hydroxymethyl groups exhibited enhanced activity against multiple bacterial and fungal strains .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives caused significant cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

CompoundStructureAntimicrobial ActivityMechanism
This compoundStructureEffective against E. coli, S. aureusTopoisomerase inhibition
Benzopsoralen DerivativesHydroxymethyl-substituted benzeneModerate against various bacteriaDNA interstrand cross-linking inhibition

Q & A

Q. Key Parameters Table :

ParameterOptimal ConditionReference
SolventDMF or acetonitrile
BaseK₂CO₃
Temperature80–100°C
PurificationSilica gel chromatography

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying protons and carbons in the pyridine and benzoate moieties. For example, the hydroxymethyl proton (~4.6 ppm) and ester carbonyl (δ ~168 ppm in ¹³C NMR) are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₃NO₅, calculated 287.0794 g/mol) and fragments associated with ester cleavage .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational chemistry methods aid in understanding the compound's reactivity and conformational stability?

Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic (pyridine oxygen) and electrophilic (ester carbonyl) sites for reaction planning .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, crucial for understanding bioavailability .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Example Insight :
DFT calculations on analogous compounds reveal that the hydroxymethyl group enhances hydrogen-bonding potential, influencing solubility and binding affinity .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological strategies include:

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies.
  • Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed esters) that may interfere with bioactivity .
  • Dose-Response Curves : Establish EC₅₀ values under controlled pH and temperature to ensure reproducibility .

Case Study :
Inconsistent antimicrobial activity across studies was traced to residual DMF in samples, which suppressed bacterial growth. Rigorous solvent removal resolved the issue .

Advanced: What strategies are recommended for analyzing regioselectivity in substitution reactions involving this compound?

Answer:

  • Isotopic Labeling : Use deuterated reagents to track substitution sites (e.g., ²H-NMR) .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity) to identify dominant pathways.
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemical outcomes, as demonstrated for related pyridine derivatives .

Example :
X-ray analysis of methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate confirmed preferential substitution at the pyrimidine C5 position due to steric and electronic factors .

Basic: How can researchers mitigate degradation during storage or handling?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify vulnerable functional groups (e.g., hydroxymethyl) .
  • Additives : Antioxidants (e.g., BHT) or desiccants (silica gel) prolong shelf life .

Advanced: What mechanistic insights explain the compound's potential as a kinase inhibitor?

Answer:

  • Enzyme Assays : Competitive inhibition assays (e.g., ATP-binding site displacement) quantify IC₅₀ values .
  • SAR Studies : Modifying the hydroxymethyl group to methoxy or halogens alters potency, suggesting hydrogen bonding is critical .
  • Crystallography : Co-crystallization with kinases (e.g., EGFR) reveals π-π stacking between the pyridine ring and hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.